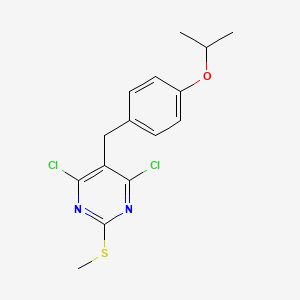![molecular formula C20H24N6O2 B5670027 5-methyl-1'-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5670027.png)
5-methyl-1'-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with structures related to "5-methyl-1'-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]" often exhibit notable biological activities, making them subjects of interest in pharmaceutical sciences and materials research. These compounds' complex molecular architectures, including spiro configurations and fused ring systems, contribute to their unique properties and potential applications (Whelan et al., 1995).
Synthesis Analysis
The synthesis of complex heterocyclic compounds typically involves multi-step synthetic strategies, employing techniques such as three-component condensation reactions. These methods enable the efficient construction of the compound's core structure, incorporating the spiro configuration and the necessary functional groups (Shestopalov et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by X-ray diffraction and NMR spectroscopy. These techniques provide insights into the compounds' conformational preferences, the spatial arrangement of atoms, and the influence of substituents on the overall molecular geometry. The preferred conformations observed in solution and solid-state can significantly impact the compound's reactivity and interaction with biological targets (Li et al., 2013).
Chemical Reactions and Properties
Compounds with this level of structural complexity can participate in a variety of chemical reactions, offering versatile reactivity profiles. The presence of multiple functional groups allows for selective modifications, which can be leveraged to explore new chemical spaces or enhance the compound's biological activity. The spiro configuration and fused ring systems often contribute to the stability and reactivity of these molecules (Rahmati et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure, particularly the arrangement and type of functional groups and the overall molecular shape. Such characteristics are essential for predicting the compound's suitability for various applications, including pharmaceutical formulations (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for undergoing specific chemical transformations, are key to harnessing the compound's full potential. Studies often focus on the interaction of these compounds with potential biological targets, exploring their mechanism of action at the molecular level (Gubaidullin et al., 2014).
Propiedades
IUPAC Name |
[5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]-(5-methylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-13-3-4-17(28-13)15-11-16(24-23-15)19(27)26-9-6-20(7-10-26)18-14(21-12-22-18)5-8-25(20)2/h3-4,11-12H,5-10H2,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFJBKBTCZONQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N3CCC4(CC3)C5=C(CCN4C)NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5669949.png)
![N-benzyl-2-(4,4-dimethyl-2-oxopyrrolidin-1-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5669952.png)

![8-[(2,4-dichlorophenoxy)acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5669971.png)
![1,3-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5669979.png)
![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-pyrazinecarboxamide](/img/structure/B5669992.png)
![6-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5669997.png)
![(3R*,5R*)-5-(morpholin-4-ylcarbonyl)-N-[(5-phenyl-2-furyl)methyl]piperidine-3-carboxamide](/img/structure/B5670005.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5670020.png)
![2-(2-methoxyethyl)-9-(pyridin-2-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670047.png)

![ethyl 4-{[2-(1,3-benzoxazol-2-yl)-2-cyanovinyl]amino}benzoate](/img/structure/B5670063.png)
![1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5670067.png)